N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylpiperazinyl group, and a phenyl group attached to a pyrazolo[3,4-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl moiety is introduced to the core structure.
Attachment of the methylpiperazinyl group: This is usually done through nucleophilic substitution or coupling reactions.
Addition of the phenyl group: The phenyl group can be introduced via various methods, including Suzuki coupling or direct arylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperazinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, organometallics, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-(3-bromophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7/c1-28-10-12-29(13-11-28)22-26-20(25-17-7-5-6-16(23)14-17)19-15-24-30(21(19)27-22)18-8-3-2-4-9-18/h2-9,14-15H,10-13H2,1H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHXVAKTXIAJJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.